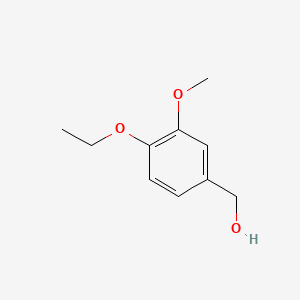

4-Ethoxy-3-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSHVORCBMOTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210808 | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61813-58-9 | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61813-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061813589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-methoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable benzyl alcohol derivative used as a building block in the synthesis of pharmaceuticals and fine chemicals. The primary focus is on a robust and widely adopted two-step methodology commencing from vanillin. This guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, field-proven experimental protocols suitable for laboratory and scale-up applications. The content is structured to provide researchers, chemists, and drug development professionals with the necessary knowledge to confidently execute and adapt these synthetic strategies.

Introduction and Strategic Overview

This compound, also known as ethylvanillyl alcohol, is a substituted benzyl alcohol of significant interest in organic synthesis. Its structural framework, featuring both ethoxy and methoxy groups on the aromatic ring, makes it a versatile intermediate for introducing the substituted benzyl moiety into more complex molecular architectures.

The most logical and economically viable synthetic approach involves a two-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Vanillin is an abundant, low-cost, and renewable feedstock, often derived from lignin, making this route highly attractive from both a chemical and commercial standpoint.[1] The strategy is as follows:

-

O-Ethylation: Selective etherification of the phenolic hydroxyl group of vanillin to yield the intermediate, 4-ethoxy-3-methoxybenzaldehyde.

-

Chemoselective Reduction: Reduction of the aldehyde functionality of the intermediate to the corresponding primary alcohol, yielding the target compound.

This guide will dissect each step, focusing on the mechanistic underpinnings and practical considerations that ensure high yield and purity.

Synthetic Pathway and Mechanistic Discussion

The overall transformation from vanillin to this compound is illustrated below.

Caption: Overall two-step synthesis of this compound from vanillin.

Step 1: O-Ethylation of Vanillin

The conversion of vanillin's phenolic hydroxyl group to an ethyl ether is typically accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide anion, which then acts as a nucleophile, attacking an ethylating agent.

Causality Behind Experimental Choices:

-

Base Selection: The acidity of the phenolic proton in vanillin (pKa ≈ 7.4) necessitates the use of a suitable base. While strong bases like sodium hydroxide (NaOH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred. K₂CO₃ is non-hygroscopic, easy to handle, and sufficiently basic to deprotonate the phenol without promoting side reactions like the Cannizzaro reaction of the aldehyde.

-

Ethylating Agent: Common ethylating agents include ethyl iodide (EtI), ethyl bromide (EtBr), and diethyl sulfate ((Et)₂SO₄). Ethyl bromide is often a good compromise between reactivity and cost.

-

Phase-Transfer Catalysis (PTC): Vanillin and its sodium or potassium salt have limited solubility in many organic solvents in which the ethylating agent is soluble. This biphasic system can lead to slow reaction rates. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is employed to shuttle the phenoxide anion from the solid/aqueous phase into the organic phase, dramatically accelerating the reaction.[2][3][4] This technique is a hallmark of green chemistry, often allowing for milder conditions and reduced solvent usage.

Step 2: Reduction of 4-Ethoxy-3-methoxybenzaldehyde

The second step is the chemoselective reduction of the aromatic aldehyde to a primary alcohol.[5]

Expertise in Reagent Selection: NaBH₄ vs. LiAlH₄

Two of the most common hydride-based reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][7] For this specific transformation, sodium borohydride is the superior choice for several key reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or carboxylic acids.[8][9][10] While the substrate here lacks these other groups, the inherent selectivity of NaBH₄ makes it a reliable and predictable reagent.

-

Safety and Handling: LiAlH₄ is a far more powerful reducing agent due to the greater polarity of the Al-H bond compared to the B-H bond.[5][6] It reacts violently with water and protic solvents like ethanol. NaBH₄ is significantly more stable and can be used safely in alcoholic or even aqueous solvents, simplifying the experimental setup and workup.[10][11]

-

Ease of Workup: Reactions with NaBH₄ are typically quenched by the addition of a weak acid or simply water. LiAlH₄ reductions require a more cautious, multi-step quenching procedure (e.g., Fieser workup) to manage the reactive aluminum byproducts.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6][12] Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol), yields the final primary alcohol.[10]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis.

Table 1: Representative Conditions for O-Ethylation of Vanillin

| Parameter | Condition | Rationale |

| Starting Material | Vanillin | 1.0 equivalent |

| Base | K₂CO₃ (anhydrous) | 1.5 - 2.0 equivalents |

| Ethylating Agent | Ethyl Bromide (EtBr) | 1.2 - 1.5 equivalents |

| Catalyst | TBAB | 0.05 - 0.1 equivalents |

| Solvent | Acetone or DMF | Good solubility for reactants |

| Temperature | 50 - 60 °C | Promotes reaction rate |

| Reaction Time | 4 - 8 hours | Monitored by TLC |

| Typical Yield | >90% | High efficiency |

Table 2: Representative Conditions for Reduction of 4-Ethoxy-3-methoxybenzaldehyde

| Parameter | Condition | Rationale |

| Starting Material | 4-Ethoxy-3-methoxybenzaldehyde | 1.0 equivalent |

| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.0 - 1.5 equivalents |

| Solvent | Ethanol (95%) or Methanol | Protic solvent for solubility and protonation |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm |

| Reaction Time | 1 - 2 hours | Rapid reaction |

| Typical Yield | >95% | Near-quantitative conversion |

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (15.2 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol).

-

Solvent Addition: Add 150 mL of acetone to the flask.

-

Reagent Addition: Begin stirring the suspension and add ethyl bromide (10.0 mL, 13.6 g, 125 mmol).

-

Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot has disappeared.

-

Workup (Filtration): Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 20 mL).

-

Workup (Solvent Removal): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup (Extraction): Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted vanillin, followed by a wash with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-ethoxy-3-methoxybenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation or recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound

Caption: Experimental workflow for the reduction of 4-ethoxy-3-methoxybenzaldehyde.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) from the previous step in 100 mL of 95% ethanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0-5 °C.

-

Reagent Addition: While maintaining cooling and stirring, add sodium borohydride (NaBH₄, 4.5 g, 120 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting aldehyde.

-

Quenching: Carefully cool the flask again in an ice bath. Slowly and cautiously add 50 mL of 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture. Stop adding acid when gas evolution ceases and the solution is acidic to pH paper.

-

Isolation: Most of the ethanol is removed via rotary evaporation. The resulting aqueous slurry is then extracted with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford this compound as a white crystalline solid.[13]

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process starting from vanillin. This approach, involving a phase-transfer catalyzed O-ethylation followed by a chemoselective sodium borohydride reduction, is reliable, high-yielding, and utilizes readily available, cost-effective reagents. The principles and protocols detailed in this guide are grounded in established chemical literature and provide a solid foundation for researchers in the fields of organic synthesis and drug discovery. By understanding the causality behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology to their specific research needs.

References

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of ethyl vanillin using cont. [Link]

-

Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). [Link]

-

Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl alcohol. [Link]

-

University of California, Davis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Vanillin. [Link]

-

ResearchGate. (n.d.). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. [Link]

-

ResearchGate. (n.d.). Phase Transfer Catalysis (PTC)-catalyzed synthetic steps leading to vanillin-based lactosides. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

Sources

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

4-ethoxy-3-methoxybenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxy-3-methoxybenzyl Alcohol

Introduction: A Versatile Aromatic Alcohol

This compound, also known as vanillyl ethyl ether, is a substituted benzyl alcohol that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, derived from the naturally abundant compound vanillin, features a benzylic alcohol functional group and two distinct alkoxy substituents—methoxy and ethoxy—on the aromatic ring. This unique combination of functional groups imparts a balance of reactivity and stability, making it a valuable intermediate and a target for investigation in various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and experimental data.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and purification.

Identifiers and Molecular Structure

-

IUPAC Name: (4-Ethoxy-3-methoxyphenyl)methanol[1]

-

Synonyms: Vanillyl ethyl ether, Benzenemethanol, 4-ethoxy-3-methoxy-[1][3][4][5]

The structure consists of a benzene ring substituted with a hydroxymethyl group, a methoxy group at position 3, and an ethoxy group at position 4. The presence of the hydroxyl group and the ether oxygen atoms makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[1]

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 182.22 g/mol | [1][3][4][6] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 185-187 °C; 186 °C at 0.01 bar | [2][3] |

| Density | 1.086 g/cm³ | [2] |

| Flash Point | 131 °C | [2] |

| Refractive Index | 1.516 | [2] |

| logP (Octanol/Water) | 1.23 | [4] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

PART 2: Synthesis Methodologies

The synthesis of this compound can be approached from several precursors, most notably via the reduction of the corresponding aldehyde or through a one-pot reaction from vanillin derivatives.

Method 1: Reductive Synthesis from 4-Ethoxy-3-methoxybenzaldehyde

The most direct and common laboratory-scale synthesis involves the reduction of 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin aldehyde). This transformation is a classic example of nucleophilic addition to a carbonyl group.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its selectivity, mild reaction conditions, and safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ selectively reduces aldehydes and ketones without affecting other functional groups like ethers. Ethanol or methanol are typically used as solvents because they are polar protic solvents that can dissolve both the aldehyde and the borohydride salt, and the protic nature facilitates the workup process.

Experimental Protocol:

-

Dissolution: Dissolve 4-ethoxy-3-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Reductant Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the solution is slightly acidic. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A similar reduction of the parent compound, vanillin, to vanillyl alcohol using NaBH₄ is a well-documented procedure.[7][8]

Caption: Workflow for the reduction of 4-ethoxy-3-methoxybenzaldehyde.

Method 2: One-Pot Synthesis from Vanillin

For industrial-scale production, a more efficient one-pot synthesis starting from vanillin is desirable. A patented method describes the simultaneous reduction of the aldehyde and etherification of the phenolic hydroxyl group.[9]

Process Overview: This method involves dissolving vanillin in a solvent like ethanol, followed by the addition of a reducing agent (a metal complex hydride like NaBH₄) and an alkylating agent (such as chloroethane or ethyl sulfate). The reaction proceeds at a slightly elevated temperature (30-40 °C) for several hours.[9] This approach combines two key transformations—aldehyde reduction and Williamson ether synthesis—into a single step, significantly improving process efficiency. Another patented one-step process utilizes catalytic hydrogenation over a nano-ruthenium catalyst.[10]

PART 3: Spectroscopic and Structural Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton. Key expected resonances include a triplet and a quartet for the ethoxy group protons, a singlet for the methoxy group protons, aromatic protons in the 6.8-7.0 ppm region, a singlet for the benzylic CH₂ protons (around 4.5 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The benzylic carbon (CH₂OH) typically appears around 65 ppm, while the aromatic carbons resonate between 110 and 150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group.[1][2][11] Other key peaks include C-H stretching bands (aromatic and aliphatic) around 2850-3000 cm⁻¹ and C-O stretching bands for the ether and alcohol groups in the 1030-1250 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 182, corresponding to the molecular weight of the compound.[3][5][12] Common fragmentation patterns involve the loss of water (M-18) or the hydroxymethyl radical (M-31).

PART 4: Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the benzylic alcohol group, with the electron-donating alkoxy groups on the aromatic ring influencing the reaction rates.

Oxidation

The primary alcohol can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

-

To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will selectively oxidize the alcohol to 4-ethoxy-3-methoxybenzaldehyde. Photocatalytic oxidation using a titanium dioxide catalyst is also a potential green chemistry approach.[13]

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to 4-ethoxy-3-methoxybenzoic acid.

Esterification

The alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form the corresponding esters. This reaction is fundamental for creating derivatives with varied properties, for instance, as prodrugs or fragrance compounds.

Etherification

The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Benzylic Halogenation

Reaction with hydrohalic acids (e.g., HBr) or other halogenating agents (e.g., SOCl₂) can replace the hydroxyl group with a halogen, forming a reactive 4-ethoxy-3-methoxybenzyl halide. This intermediate is a valuable precursor for further functionalization. The related anisyl alcohol reacts with HBr to form 4-methoxybenzyl bromide.[14]

Caption: Key reactivity pathways of this compound.

PART 5: Potential Applications

While specific, large-scale applications for this compound are not extensively documented, its structural similarity to other commercially important compounds provides a strong basis for its potential uses.

-

Flavor and Fragrance Industry: As the ethyl ether of vanillyl alcohol, it likely possesses a pleasant, sweet, and vanilla-like aroma.[15] Structurally similar compounds like anisyl alcohol (4-methoxybenzyl alcohol) are widely used as fragrance and flavorant ingredients.[14][16][17] Therefore, this compound is a strong candidate for use in perfumery, cosmetics, and as a food additive.

-

Pharmaceutical Synthesis: The substituted benzyl alcohol moiety is a common structural motif in pharmacologically active molecules. The compound can serve as a key building block or intermediate for the synthesis of more complex drug candidates. For instance, vanillyl alcohol itself has been investigated for anticonvulsive and free radical scavenging activities.

-

Polymer and Materials Science: Vanillyl alcohol is recognized for its potential in producing renewable and bio-based epoxy resins and polymers.[15] By analogy, this compound could be used as a monomer or cross-linking agent to develop novel bio-derived thermosets, offering a sustainable alternative to petroleum-based materials.

PART 6: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical. Based on available data, this compound requires careful handling.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Skin Irritant (Category 2): Causes skin irritation (H315).[1]

-

Eye Irritant (Category 2A): Causes serious eye irritation (H319).[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[18] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong acids.[15][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Solutions should be handled by a licensed disposal company.[21]

References

-

This compound | C10H14O3 | CID 112741. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

- Method for synthesizing vanillyl alcohol ether. (2019). Google Patents. CN109942382B.

-

This compound. (n.d.). SIELC Technologies. Retrieved from [Link]

-

2-Hydroxy-3-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-Ethoxy-4-methoxybenzyl alcohol Spectra. (n.d.). SpectraBase. Retrieved from [Link]

- Process for preparing vanillyl alcohol ether by one-step method. (2016). Google Patents. CN105622363A.

-

Firdaus, M., Handayani, N., & Marfu'ah, L. (2019). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde and 4-ethoxy-3-methoxy benzyl alcohol. ResearchGate. Retrieved from [Link]

-

4-Methoxybenzyl alcohol | C8H10O2 | CID 7738. (n.d.). PubChem. Retrieved from [Link]

-

Assefa, S. B., Sista, K., & Tadesse, M. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express, 8(1), 136. Retrieved from [Link]

-

4-methoxybenzyl alcohol. (n.d.). Stenutz. Retrieved from [Link]

-

Rhodanide. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol. YouTube. Retrieved from [Link]

-

Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. (n.d.). Studylib. Retrieved from [Link]

-

4-hydroxy-3-methoxybenzyl alcohol. (n.d.). Stenutz. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrum of this compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Anisyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Preparation of 3-methoxybenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Chemical Properties of Benzenemethanol, 4-methoxy- (CAS 105-13-5). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. This compound | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound [webbook.nist.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. m.youtube.com [m.youtube.com]

- 8. studylib.net [studylib.net]

- 9. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]

- 10. CN105622363A - Process for preparing vanillyl alcohol ether by one-step method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 15. Vanillyl alcohol | 498-00-0 [chemicalbook.com]

- 16. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 17. 4-Methoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physical Properties of 4-Ethoxy-3-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physical properties of key intermediates is paramount. This guide offers a comprehensive exploration of 4-ethoxy-3-methoxybenzyl alcohol, a significant building block in the synthesis of various pharmacologically active molecules. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed and practical resource, moving beyond a mere compilation of data to provide a deeper understanding of the causality behind its physicochemical characteristics. This document is structured to serve as a valuable reference, supporting the design of synthetic routes, purification strategies, and formulation development.

Molecular and Chemical Identity

This compound, also known as vanillyl alcohol ethyl ether, is a disubstituted benzyl alcohol derivative. Its structure, featuring both an ethoxy and a methoxy group on the benzene ring, imparts specific characteristics that are crucial for its reactivity and physical behavior.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | (4-Ethoxy-3-methoxyphenyl)methanol, Vanillyl alcohol ethyl ether | [1] |

| CAS Number | 61813-58-9 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [1] |

graph "Molecular_Structure_of_4_ethoxy_3_methoxybenzyl_alcohol" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="O"]; h [label=""]; i [label=""]; j [label="O"]; k [label=""]; l [label="O"]; m [label="H"]; n [label="H"]; o [label=""]; p [label=""]; q [label=""]; r [label=""];

a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; h -- i [len=1.5]; b -- j [len=1.5]; j -- k [len=1.5]; e -- l [len=1.5]; l -- m [len=1.5]; c -- n; d -- o; f -- p; i -- q; k -- r; }

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and thermal properties of a compound are fundamental to its handling, purification, and reaction setup.

| Property | Value | Source |

| Appearance | Off-white to slight yellow solid | |

| Melting Point | 54-59 °C | |

| Boiling Point | 185-187 °C | |

| Density | 1.086 g/cm³ | |

| Flash Point | 131 °C |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a rate of 10-15 °C per minute initially. Within 15-20 °C of the expected melting point (54-59 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.[3]

Experimental Protocol: Boiling Point Determination

Due to the relatively high boiling point of this compound, a micro-boiling point determination method is recommended to conserve material and ensure safety.

Methodology: Micro-Boiling Point Determination

-

Apparatus Setup: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as it cools. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[1]

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its purification by recrystallization, its use in solvent-based reactions, and its formulation. The "like dissolves like" principle is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]

| Solvent Type | Solvent | Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The presence of the hydroxyl group allows for hydrogen bonding with water, but the larger hydrophobic aromatic ring and ether groups limit its solubility.[6] |

| Ethanol | Soluble | The ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group has some non-polar character, making it a good solvent for this molecule. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar | Hexane | Sparingly Soluble | The significant polarity from the hydroxyl and ether groups makes it less soluble in a completely non-polar solvent like hexane. |

| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-stacking, and its moderate polarity can accommodate the polar functional groups. |

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: In a small test tube, place approximately 100 mg of this compound.

-

Solvent Addition: Add the chosen solvent dropwise, shaking the tube after each addition.

-

Observation: Continue adding the solvent up to a total volume of 3 mL. Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If it does not, it is considered insoluble or sparingly soluble.[7]

Spectroscopic and Analytical Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound would be expected to show the following signals: A triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and signals in the aromatic region for the three aromatic protons. A broad singlet for the hydroxyl proton would also be expected, which may exchange with D₂O.[8]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would be expected to show signals for the two distinct methyl carbons (ethoxy and methoxy), the two methylene carbons (ethoxy and benzylic), and the six aromatic carbons, with those attached to oxygen atoms appearing at lower field.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight.

-

Loss of H₂O: A peak at m/z = 164 (M-18) due to the loss of a water molecule from the alcohol.

-

Loss of CH₂OH: A peak at m/z = 151 (M-31) from the cleavage of the benzylic C-C bond.

-

Loss of Ethoxy Radical: A peak at m/z = 137 (M-45).

-

Tropylium Ion Formation: A peak at m/z = 91, a common fragment for benzyl derivatives.[6]

Synthesis and Reactivity

This compound is commonly synthesized by the reduction of 4-ethoxy-3-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Synthesis from 4-Ethoxy-3-methoxybenzaldehyde

Reaction Scheme:

Caption: Reduction of 4-ethoxy-3-methoxybenzaldehyde.

Methodology:

-

Dissolution: 4-Ethoxy-3-methoxybenzaldehyde is dissolved in a suitable solvent, such as ethanol.

-

Reduction: Sodium borohydride is added portion-wise to the solution at room temperature or with cooling.

-

Quenching: The reaction is quenched by the slow addition of dilute acid (e.g., HCl) to neutralize the excess borohydride and the resulting alkoxide.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. By understanding its molecular structure, thermal properties, solubility, and spectroscopic characteristics, researchers can more effectively utilize this compound in their synthetic and developmental endeavors. The provided experimental protocols offer practical guidance for the determination of these key parameters, fostering a culture of precision and safety in the laboratory.

References

-

PubChem. This compound. Available at: [Link]

-

Experimental (1) determination of melting points. (2021). Available at: [Link]

-

PrepChem. Synthesis of 4-ethoxybenzyl alcohol. Available at: [Link]

-

Solubility test for Organic Compounds. (2024). Available at: [Link]

-

JoVE. Melting Point Determination of Solid Organic Compounds. (2017). Available at: [Link]

-

Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Available at: [Link]

-

Micro-boiling point measurement. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Micro Boiling Point Determination. chymist.com. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Reduction of Vanillin to Vanillyl Alcohol. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

PubChem. Vanillyl alcohol. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

SpectraBase. 3-Ethoxy-4-methoxybenzyl alcohol. Available at: [Link]

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). Available at: [Link]

-

ResearchGate. Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents. (2025). Available at: [Link]

-

Wikipedia. Vanillyl alcohol. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

-

BMRB. bmse010010 4-hydroxy-3-methoxybenzyl Alcohol. Available at: [Link]

-

OSHA. Benzyl alcohol. Available at: [Link]

-

Studylib. NaBH4 Reduction of p-Vanillin: Lab Experiment. Available at: [Link]

-

Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Available at: [Link]

-

NIST Chemistry WebBook. This compound. Available at: [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). Available at: [Link]

-

US Pharmacopeia. Benzyl Alcohol. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. This compound [webbook.nist.gov]

- 3. chemtips.wordpress.com [chemtips.wordpress.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. whitman.edu [whitman.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

1H NMR spectrum of 4-ethoxy-3-methoxybenzyl alcohol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethoxy-3-Methoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (also known as vanillyl ethyl ether). As a key derivative in flavor chemistry and a structural motif in various pharmaceutical and natural product syntheses, unambiguous characterization is paramount. This document, intended for researchers and drug development professionals, deconstructs the spectrum by correlating each proton environment with its expected chemical shift, multiplicity, and integration. We delve into the underlying principles of electronic shielding and spin-spin coupling that govern the spectrum's appearance. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is presented, ensuring the generation of high-fidelity, reproducible NMR data.

Introduction

The Molecule: this compound

This compound (C₁₀H₁₄O₃, Molar Mass: 182.22 g/mol ) is a substituted aromatic alcohol.[1] Its structure is built upon a benzene ring functionalized with a hydroxymethyl group, a methoxy group, and an ethoxy group.[2][3] The precise arrangement of these substituents dictates the electronic environment of each proton, giving rise to a unique and predictable ¹H NMR spectrum that serves as a definitive structural fingerprint. Understanding this spectrum is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds.

The Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong external magnetic field (B₀), protons align either with or against the field. The absorption of radiofrequency radiation can induce a "spin flip" between these states. The exact frequency required for this resonance is exquisitely sensitive to the local electronic environment of the proton.[4]

-

Chemical Shift (δ): Electrons surrounding a proton shield it from the external magnetic field. Protons in electron-rich environments are highly shielded and resonate at a lower frequency (upfield, lower ppm), while protons near electronegative atoms are deshielded and resonate at a higher frequency (downfield, higher ppm).[5]

-

Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.

-

Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of adjacent, non-equivalent protons, causing signals to be split into multiple lines (multiplets). This coupling provides valuable information about the connectivity of atoms.[6]

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains seven distinct sets of chemically non-equivalent protons, which will each produce a unique signal in the ¹H NMR spectrum.

Detailed Signal Assignment and Rationale

Aromatic Region (δ ≈ 6.8 – 7.0 ppm): The benzene ring contains three protons. Their chemical shifts are shifted upfield from the standard benzene value (7.36 ppm) due to the strong electron-donating effects of the two alkoxy substituents (-OCH₃ and -OCH₂CH₃).[6] These groups increase electron density on the ring, particularly at the ortho and para positions, causing increased shielding.

-

H-5: This proton is ortho to the ethoxy group and meta to the hydroxymethyl group. It is expected to be a doublet of doublets (dd) or a complex multiplet.

-

H-2 & H-6: These protons are ortho to the hydroxymethyl group and either ortho (H-2) or meta (H-6) to the methoxy group. Their signals will likely appear as distinct doublets or doublets of doublets, depending on the magnitude of ortho and meta coupling constants.

Benzylic Methylene Protons (-CH₂OH, δ ≈ 4.6 ppm): The two protons of the benzylic methylene group (-CH₂) are chemically equivalent. They are deshielded by two factors: their attachment to a carbon adjacent to the electronegative oxygen atom and their proximity to the aromatic ring's π-system.[7][8] This combination typically places their signal around 4.6 ppm. In most common deuterated solvents, these protons appear as a sharp singlet. Coupling to the hydroxyl proton is usually not observed due to rapid chemical exchange.[9]

Alkoxy Protons (Ethoxy & Methoxy):

-

Methoxy -OCH₃ (δ ≈ 3.9 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Their attachment to an electronegative oxygen atom shifts their signal downfield to approximately 3.9 ppm, appearing as a sharp singlet.[10][11]

-

Ethoxy -OCH₂- (δ ≈ 4.1 ppm): The two methylene protons of the ethoxy group are significantly deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.1 ppm.[12] They are adjacent to the three protons of the ethoxy methyl group, and thus the signal is split into a quartet (n+1 = 3+1 = 4) with a typical coupling constant of J ≈ 7 Hz.

-

Ethoxy -CH₃ (δ ≈ 1.4 ppm): The three methyl protons of the ethoxy group are in a standard alkyl environment, resonating upfield around 1.4 ppm.[5] This signal is split into a triplet (n+1 = 2+1 = 3) by the two adjacent methylene protons (J ≈ 7 Hz).

Hydroxyl Proton (-OH, δ variable): The chemical shift of the hydroxyl proton is highly variable (typically δ 2-5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[9] It often appears as a broad singlet because of rapid exchange with other protic species (like trace water), which averages out any coupling to the adjacent benzylic protons. The identity of this peak can be unequivocally confirmed by performing a "D₂O shake": adding a drop of deuterium oxide to the NMR tube causes the -OH proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[9]

Data Summary and Visualization

Tabulated Spectral Data

The predicted ¹H NMR data for this compound is summarized below.

| Proton Label | Chemical Group | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Ethoxy -CH₃ | 3H | ~ 1.4 | Triplet (t) | ~ 7.0 |

| Hₑ | Hydroxyl -OH | 1H | Variable (2.0 - 5.0) | Broad Singlet (br s) | N/A |

| Hₘ | Methoxy -OCH₃ | 3H | ~ 3.9 | Singlet (s) | N/A |

| Hₓ | Ethoxy -OCH₂- | 2H | ~ 4.1 | Quartet (q) | ~ 7.0 |

| Hᵧ | Benzylic -CH₂- | 2H | ~ 4.6 | Singlet (s) | N/A |

| Hₐᵣ | Aromatic -CH | 3H | ~ 6.8 - 7.0 | Multiplet (m) | N/A |

Molecular Structure and Proton Environments

Caption: Molecular structure with distinct proton environments labeled.

Experimental Protocol for Spectrum Acquisition

Principle

The following protocol describes the preparation of a sample and the setup of a high-field NMR spectrometer to acquire a high-resolution ¹H NMR spectrum. The goal is to achieve optimal signal-to-noise and spectral resolution to allow for accurate integration and analysis of coupling constants.

Materials and Reagents

-

This compound (≥98% purity)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes (e.g., Wilmad-LabGlass, 535-PP or equivalent)

-

Pasteur pipette

-

Analytical balance

-

Vortex mixer

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ with TMS to the vial.

-

Gently vortex the vial until the sample is completely dissolved. The causality for choosing CDCl₃ is its excellent solubilizing power for moderately polar organic compounds and a single solvent residual peak that rarely interferes with signals of interest. TMS is included as the internal standard for referencing the chemical shift scale to 0.00 ppm.[4]

-

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

-

-

Instrument Setup and Calibration (e.g., on a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Tune and match the NMR probe for the ¹H frequency. This ensures maximum energy transfer and sensitivity.

-

Shim the magnetic field. This is an iterative process of adjusting currents in the shim coils to optimize the homogeneity of the B₀ field, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.

-

-

Data Acquisition:

-

Set up a standard one-pulse ¹H acquisition experiment.

-

Key parameters to set:

-

Spectral Width: ~16 ppm (to ensure all signals, including potential impurities, are captured).

-

Number of Scans (NS): 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse, allowing for accurate signal integration.

-

Acquisition Time (AT): ~4 seconds.

-

-

Start the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate all signals and reference the TMS peak to 0.00 ppm.

-

Workflow Visualization

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, with seven distinct signals corresponding to its unique proton environments. The chemical shifts of the aromatic, benzylic, and alkoxy protons are all logically explained by established principles of electronic shielding and deshielding. Furthermore, the splitting patterns of the ethoxy group provide unambiguous confirmation of the molecule's connectivity. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling confident structural verification essential for applications in drug development, quality control, and synthetic chemistry.

References

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

-

Chem LibreTexts. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

NIST. (n.d.). This compound - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

JoVE. (2024). Proton (¹H) NMR: Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Ru(p-cymene)Cl2(pta)] catalyzed transfer hydrogenation of esters. Retrieved from [Link]

-

Chem LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Stenutz. (n.d.). 4-ethoxybenzyl alcohol. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chem LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-benzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. hil8_sln.html [ursula.chem.yale.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Video: Proton (¹H) NMR: Chemical Shift [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Ethoxy-3-methoxybenzyl Alcohol

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-ethoxy-3-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, practical experimental protocols, and a detailed interpretation of the chemical shift data. Our approach is grounded in established spectroscopic principles and validated by comparative analysis with structurally related compounds.

Theoretical Framework: Understanding the ¹³C NMR Landscape of a Substituted Benzyl Alcohol

The ¹³C NMR spectrum of this compound is a direct reflection of its molecular structure, with each carbon atom resonating at a distinct frequency influenced by its local electronic environment. The positions of the signals (chemical shifts) are primarily governed by the shielding and deshielding effects of the substituents on the benzene ring and the aliphatic side chain.

Substituent Effects on the Aromatic System

The benzene ring in this compound is decorated with three substituents: a methoxy group (-OCH₃), an ethoxy group (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH). Both the methoxy and ethoxy groups are strong electron-donating groups through resonance, increasing the electron density at the ortho and para positions. This increased electron density results in greater shielding of these carbon nuclei, causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzene. Conversely, the carbon atoms directly bonded to the electronegative oxygen atoms of these groups (C-3 and C-4) are deshielded and resonate at higher chemical shifts (downfield).

The hydroxymethyl group is a weak deactivating group, exerting a mild electron-withdrawing inductive effect. This will have a smaller, but noticeable, influence on the chemical shifts of the ring carbons.

Aliphatic Carbon Environments

The aliphatic carbons in the ethoxy and hydroxymethyl groups have distinct chemical shifts based on their proximity to electronegative atoms. The methylene carbon of the ethoxy group (-C H₂CH₃) and the hydroxymethyl carbon (-C H₂OH) are directly bonded to oxygen, leading to significant deshielding and downfield chemical shifts. The terminal methyl carbon of the ethoxy group (-CH₂C H₃) is further from the oxygen and will therefore be more shielded, appearing at a much lower chemical shift.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of a high-quality and reproducible ¹³C NMR spectrum of this compound, the following protocol is recommended. This protocol is based on standard practices for small organic molecules.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh 50-100 mg of high-purity this compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS is assigned a chemical shift of 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

Instrument Parameters

The following is a representative set of acquisition parameters for a modern NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 100 MHz (for ¹³C) |

| Nucleus | ¹³C |

| Experiment | Proton-decoupled ¹³C NMR |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Relaxation Delay (d1) | 2 seconds |

| Acquisition Time | 1-2 seconds |

| Number of Scans | 128 or higher (adjust for S/N) |

| Spectral Width | 0-220 ppm |

Data Presentation and Interpretation

While a publicly available, experimentally verified and assigned ¹³C NMR spectrum for this compound is not readily accessible, we can provide a robust and scientifically sound assignment based on a combination of predictive software and comparative analysis with the experimentally determined spectrum of the closely related compound, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).

Predicted ¹³C NMR Data and Assignments

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are generated using established algorithms that account for the electronic effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |

| C-1 | ~133 | Singlet |

| C-2 | ~111 | Doublet |

| C-3 | ~149 | Singlet |

| C-4 | ~148 | Singlet |

| C-5 | ~114 | Doublet |

| C-6 | ~120 | Doublet |

| -CH₂OH | ~65 | Triplet |

| -OCH₃ | ~56 | Quartet |

| -OCH₂CH₃ | ~64 | Triplet |

| -OCH₂CH₃ | ~15 | Quartet |

Comparative Analysis with Vanillyl Alcohol

The structure of vanillyl alcohol differs only by the presence of a hydroxyl group at C-4 instead of an ethoxy group. The experimentally determined and assigned ¹³C NMR data for vanillyl alcohol in CDCl₃ provides a strong foundation for our assignments.

¹³C NMR Data for Vanillyl Alcohol (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 132.93 |

| C-2 | 109.94 |

| C-3 | 146.65 |

| C-4 | 145.26 |

| C-5 | 114.27 |

| C-6 | 120.22 |

| -CH₂OH | 65.44 |

| -OCH₃ | 55.90 |

By comparing these experimental values with the predicted values for this compound, we can observe the expected trends:

-

The chemical shifts of the aromatic carbons C-1, C-2, C-5, and C-6, as well as the methoxy and hydroxymethyl carbons, are predicted to be very similar to those in vanillyl alcohol, as the change from -OH to -OCH₂CH₃ at C-4 has a relatively small effect on these more distant carbons.

-

The C-4 carbon, now part of an ether linkage rather than a phenol, is expected to show a slight upfield shift.

-

The C-3 and C-5 carbons, being ortho and meta to the site of substitution, will also experience minor shifts.

-

The new signals for the ethoxy group (-OCH₂CH₃ at ~64 ppm and -OCH₂CH₃ at ~15 ppm) are in the expected regions for such aliphatic ethers.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in obtaining and interpreting the ¹³C NMR data for this compound, the following diagrams illustrate the key workflows.

Caption: Experimental workflow for ¹³C NMR data acquisition.

Caption: Logical workflow for spectral assignment.

Conclusion

This technical guide has provided a thorough framework for understanding and acquiring the ¹³C NMR spectrum of this compound. While direct experimental data with assignments is not publicly available, a reliable interpretation has been constructed through the synergistic use of predictive methods and comparative analysis with the validated data of a close structural analog. The detailed experimental protocol ensures that researchers can confidently acquire high-quality data. This comprehensive approach, combining theoretical principles with practical guidance, serves as a valuable resource for scientists engaged in the structural elucidation of related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

IR spectroscopy of 4-ethoxy-3-methoxybenzyl alcohol

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Ethoxy-3-Methoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS No: 61813-58-9).[1][2][3] As a substituted benzyl alcohol derivative, this compound possesses multiple functional groups, including a hydroxyl group, an aromatic ring, and two distinct ether linkages, making it an excellent subject for structural elucidation via IR spectroscopy. This document, intended for researchers and drug development professionals, details the theoretical basis for its spectral features, a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a thorough interpretation of the resulting spectrum. By correlating specific absorption bands to their corresponding molecular vibrations, we demonstrate the power of IR spectroscopy as a primary characterization tool.

Introduction

The Analyte: this compound

This compound, with the molecular formula C₁₀H₁₄O₃, is a multifunctional organic compound.[1][2][3] Its structure is characterized by a central benzene ring substituted with a hydroxymethyl group (-CH₂OH), a methoxy group (-OCH₃), and an ethoxy group (-OCH₂CH₃). This arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical and fragrance compounds. Accurate and efficient structural verification is paramount in these applications, and Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

The Principle: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These absorptions are detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular "fingerprint," where the position, intensity, and shape of the absorption bands provide direct evidence for the presence of specific functional groups.

Theoretical Spectral Analysis

A predictive analysis of the IR spectrum can be performed by deconstructing the molecule into its constituent functional groups and considering their known characteristic absorption frequencies.

Molecular Structure and Vibrational Modes

The key to interpreting the spectrum lies in identifying the bonds present and their expected vibrational behavior. The structure of this compound contains:

-

Hydroxyl Group (O-H): Subject to hydrogen bonding.

-

Aromatic Ring (C=C and C-H): A substituted benzene core.

-

Ether Linkages (C-O-C): Both aryl-alkyl methoxy and aryl-alkyl ethoxy types.

-

Aliphatic Chains (C-H): In the ethoxy, methoxy, and hydroxymethyl groups.

Predicted Absorption Bands

Based on established correlation tables, we can anticipate the following key absorption bands:

-

O-H Stretching (Alcohol): A very strong and characteristically broad absorption is expected in the 3600-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[4][5][6][7] The broadness of this peak is a classic indicator of an alcohol or phenol.[4]

-

C-H Stretching (Aromatic): Weak to medium intensity sharp bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.[8][9][10]

-

C-H Stretching (Aliphatic): Multiple medium to strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy, methoxy, and benzyl moieties.[11][12]

-

C=C Stretching (Aromatic Ring): Two to four sharp, medium-intensity bands are characteristic of the benzene ring in the 1600-1450 cm⁻¹ range.[8][9][10] Typically, prominent peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.[9]

-

C-O Stretching (Ethers and Alcohol): This region is complex due to overlapping vibrations.

-

Aryl-Alkyl Ethers: These characteristically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[13][14][15]

-

Primary Alcohol: A strong C-O stretch is expected around 1050 cm⁻¹.[6][7] The combination of these functional groups will likely result in a series of strong, prominent absorptions between 1260 cm⁻¹ and 1000 cm⁻¹.

-

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the 900-675 cm⁻¹ region.[8] The 1,2,4-trisubstituted pattern of this molecule is expected to produce characteristic absorptions in this fingerprint region.

Summary of Expected Peaks

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3600–3200 | Alcohol: O-H Stretch (H-bonded) | Strong, Very Broad |

| 3100–3000 | Aromatic: C-H Stretch | Weak to Medium, Sharp |

| 2980–2850 | Aliphatic: C-H Stretch | Medium to Strong, Sharp |

| 1620–1580 | Aromatic: C=C Ring Stretch | Medium, Sharp |

| 1520–1480 | Aromatic: C=C Ring Stretch | Medium, Sharp |

| ~1250 | Aryl-Alkyl Ether: Asymmetric C-O-C Stretch | Strong, Sharp |

| 1150–1020 | Ether & Alcohol: Symmetric C-O-C & C-O Stretch | Strong, Sharp (Multiple Bands) |

| 900–800 | Aromatic: C-H Out-of-Plane Bending | Strong, Sharp |

Experimental Protocol for Spectral Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the chosen method due to its minimal sample preparation, ease of use, and excellent reproducibility.

Rationale for Method Selection

ATR-FTIR is superior to traditional methods like KBr pellets or thin films for routine analysis. It involves placing the sample directly onto a high-refractive-index crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few microns into the sample. This interaction provides a high-quality absorption spectrum of the sample with no need for dilution or pressing, thus minimizing sample handling and potential for error.

Materials and Instrumentation

-

Analyte: this compound, solid or viscous liquid.

-